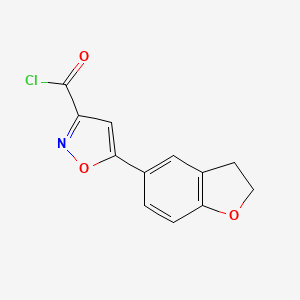

![molecular formula C12H13N3O B2847476 N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine CAS No. 1019075-43-4](/img/structure/B2847476.png)

N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

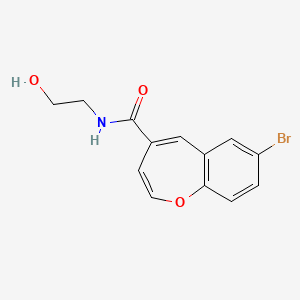

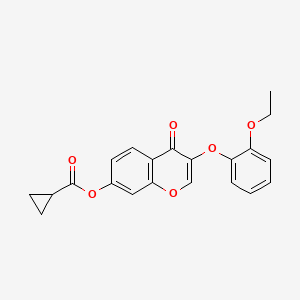

“N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine” is a chemical compound with the CAS Number: 1019075-43-4 . It has a molecular weight of 215.25 . The IUPAC name for this compound is (1E)-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone oxime .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The InChI code for this compound is 1S/C12H13N3O/c1-9(14-16)12-8-13-15(10(12)2)11-6-4-3-5-7-11/h3-9H,1-2H3 .It is stored at room temperature . The InChI key for this compound is BNCOOAUSGURHBK-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazole Derivatives

N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is involved in the synthesis of novel pyrazole derivatives, which play a crucial role in the development of new chemical entities with potential biological activities. For instance, the reaction of ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives with 2-bromo-1-phenylethanone, followed by reaction with hydroxylamine hydrochloride, leads to the synthesis of novel oxime-containing pyrazole derivatives. These derivatives have shown a dose- and time-dependent inhibition of proliferation in A549 lung cancer cells, primarily attributed to autophagy induction, showcasing their potential as regulators for apoptosis and autophagy in cancer treatment (Zheng et al., 2010).

Antioxidant Activity

The synthesis of coordination complexes from pyrazole-acetamide derivatives, including N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L1) and (E)‑N‑(2‑(1‑(2‑hydroxy‑6‑methyl‑4‑oxo‑4H‑pyran‑3‑yl)ethylideneamino)phenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L2), leads to compounds with significant antioxidant activity. These activities are evaluated through various in vitro methods, including DPPH, ABTS, and FRAP assays, indicating the compounds' potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

Heterocyclic Compound Synthesis

This compound is also involved in the synthesis of heterocyclic compounds, such as isoxazoles and pyrazolones, by reacting with various nucleophilic reagents. These reactions result in a diverse array of derivatives with potential applications in medicinal chemistry and materials science. The synthesis of these compounds involves complex reactions that yield various heterocyclic frameworks with potential for further functionalization and study (Harb et al., 1989).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

Future research could focus on the synthesis of this compound and its derivatives, as well as exploring their potential applications in various fields. Given the wide range of applications of pyrazole compounds, there could be potential for this compound in medicinal chemistry, drug discovery, and other areas .

Wirkmechanismus

Target of Action

Related compounds such as pyrazole derivatives have been shown to exhibit diverse biological activities and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

It is known that the pyrazole ring is a key structural motif in several drugs currently on the market . Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .

Biochemical Pathways

For instance, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .

Pharmacokinetics

Related compounds such as 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine have been used as intermediates to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Eigenschaften

IUPAC Name |

(NE)-N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9(14-16)12-8-13-15(10(12)2)11-6-4-3-5-7-11/h3-8,16H,1-2H3/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAIVJFFDTYYFK-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C2=CC=CC=C2)/C(=N/O)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

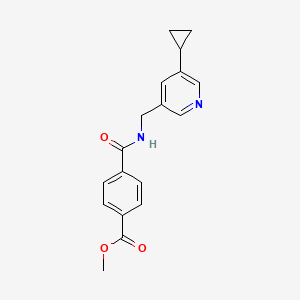

![4-[benzyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2847393.png)

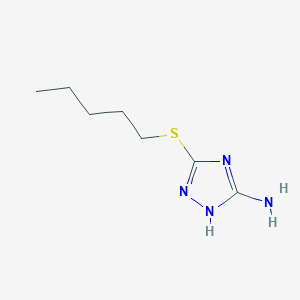

![N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2847403.png)

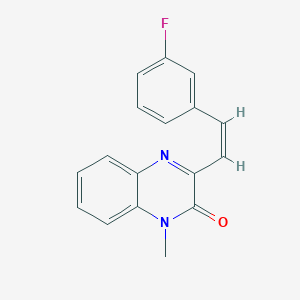

![3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2847404.png)

![1-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2847409.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2847415.png)